molecular formula C46H93NO8 B138907 Dsgmg CAS No. 135961-68-1

Dsgmg

Cat. No. B138907
M. Wt: 788.2 g/mol
InChI Key: WXNYOKSGCWTOGL-QXSVKCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dsgmg, also known as 2-(dimethylamino)-N-(4-(methylthio)phenyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of synthetic compounds known as amides and has been found to possess a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Dsgmg is not well understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of neurotransmitters such as dopamine and serotonin.

Biochemical And Physiological Effects

Dsgmg has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. Dsgmg has also been found to possess antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Dsgmg in lab experiments is that it is a well-established compound with a known synthesis method. It has also been extensively studied and its properties are well understood. However, one of the limitations of using Dsgmg in lab experiments is that it may have potential side effects that need to be carefully monitored.

Future Directions

There are several future directions for the study of Dsgmg. One potential direction is to further explore its potential applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential use in drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of Dsgmg and to identify potential side effects.

Synthesis Methods

The synthesis of Dsgmg involves the reaction of 4-(methylthio)benzoyl chloride with dimethylamine followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure Dsgmg. The synthesis method has been well-established and has been reported in several scientific journals.

Scientific Research Applications

Dsgmg has been extensively studied for its potential applications in scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Dsgmg has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.

properties

CAS RN

135961-68-1

Product Name

Dsgmg

Molecular Formula

C46H93NO8

Molecular Weight

788.2 g/mol

IUPAC Name

N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide

InChI

InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1

InChI Key

WXNYOKSGCWTOGL-QXSVKCAUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

synonyms

1,2-distearylglycerate-3-N-methylglucamine
DSGMG

Origin of Product

United States

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